molecular formula C12H14Br2N2O3 B14888550 tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B14888550
M. Wt: 394.06 g/mol
InChI Key: JCWYAPXRNFJKAI-UHFFFAOYSA-N
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Description

tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,2-b][1,4]oxazine core, which is a fused ring system containing nitrogen and oxygen atoms. The compound is further substituted with tert-butyl, dibromo, and carboxylate groups, making it a molecule of interest in various fields of chemical research.

Preparation Methods

The synthesis of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-b][1,4]oxazine core, followed by the introduction of bromine atoms and the tert-butyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylate group into other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: This compound has a similar core structure but with only one bromine atom.

    tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate: This compound features a different substitution pattern on the oxazine ring. The uniqueness of tert-Butyl 6,8-dibromo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14Br2N2O3

Molecular Weight

394.06 g/mol

IUPAC Name

tert-butyl 6,8-dibromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H14Br2N2O3/c1-12(2,3)19-11(17)16-4-5-18-9-7(13)6-8(14)15-10(9)16/h6H,4-5H2,1-3H3

InChI Key

JCWYAPXRNFJKAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1N=C(C=C2Br)Br

Origin of Product

United States

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